molecular formula C6H10ClN3O2S B15260911 5-Methyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

5-Methyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B15260911
M. Wt: 223.68 g/mol
InChI Key: IQTDSFKDBWDEIY-UHFFFAOYSA-N
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Description

5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the class of 1,2,4-triazoles This compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride+HCl\text{5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Catalysts: In some cases, catalysts such as bases or acids may be used to facilitate the reaction.

Major Products

The major products formed from these reactions are typically sulfonamide derivatives, which have various applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions. The specific pathways involved depend on the nature of the derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: The precursor compound used in the synthesis of the sulfonyl chloride derivative.

    1,2,4-Triazole: The parent compound, which forms the core structure of the molecule.

    Sulfonyl Chlorides: A class of compounds with similar reactivity and applications.

Uniqueness

5-Methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of both the triazole ring and the sulfonyl chloride group, which impart distinct chemical properties and reactivity

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

5-methyl-4-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C6H10ClN3O2S/c1-4(2)10-5(3)8-9-6(10)13(7,11)12/h4H,1-3H3

InChI Key

IQTDSFKDBWDEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C(C)C)S(=O)(=O)Cl

Origin of Product

United States

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